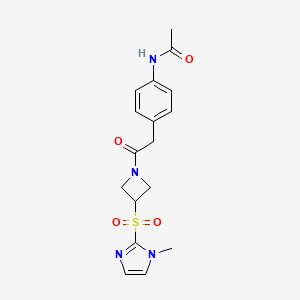
N-(4-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, with CAS Number 2034429-95-1, is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This compound features a complex structure that includes an imidazole moiety, which is known for its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N4O4S2, and it has a molecular weight of 404.5 g/mol. The structural components include:
- Imidazole ring : Often associated with antimicrobial activity.
- Azetidine ring : Contributes to the overall pharmacological profile.
- Phenyl and acetamide groups : Enhance solubility and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including those similar to this compound. These compounds have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-sensitive S. aureus | 20–40 µM |
| Methicillin-resistant S. aureus | 40–70 µM |
| E. coli | 40–70 µM |
The MIC values indicate that while these compounds possess activity, they are generally less potent than established antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli and 4 µM against S. aureus .
Anticancer Activity
Preliminary research suggests that compounds with imidazole structures may also exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest. The specific activity of this compound against cancer cell lines remains to be fully elucidated but is an area of active investigation.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis of Imidazole Derivatives : Research has demonstrated that modifications to the imidazole ring can significantly enhance antibacterial activity. For instance, derivatives synthesized from imidazole exhibited improved efficacy against resistant strains of bacteria .
- In Vitro Testing : A study involving various imidazole derivatives showed promising results against clinical isolates, suggesting that structural modifications could lead to enhanced bioactivity .
- Mechanisms of Action : The antibacterial mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, leading to cell death .
科学的研究の応用
Synthesis and Characterization
The synthesis of N-(4-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves multi-step organic reactions that typically include the formation of azetidine derivatives and subsequent modifications to introduce the imidazole and sulfonamide functionalities. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of imidazole and sulfonamide showed considerable activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8, with significant percent growth inhibition observed . The mechanism of action is believed to involve the disruption of cellular processes essential for cancer cell proliferation.
Antitubercular Activity
There is evidence suggesting that compounds containing similar structural motifs have been tested for antitubercular activity against Mycobacterium tuberculosis. These studies often assess both in vitro and in vivo efficacy, indicating potential as novel therapeutic agents against tuberculosis .
Case Studies
特性
IUPAC Name |
N-[4-[2-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-12(22)19-14-5-3-13(4-6-14)9-16(23)21-10-15(11-21)26(24,25)17-18-7-8-20(17)2/h3-8,15H,9-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQFZTOEGOKLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














